FAPI-34

FAP Inhibitor Binding Affinity IC50

Researchers needing FAP-targeted SPECT often face PET infrastructure barriers. FAPI-34 solves this with a bis-imidazolylmethyl-amine chelator enabling stable 99mTc labeling. • SPECT-ready: High tumor uptake (up to 5.4% ID/g) & nanomolar FAP affinity (IC50 1.3-12.7 nM). • Theranostic pairing: Same scaffold supports 188Re for targeted beta-radiotherapy. • Validated in ovarian, pancreatic & breast cancer models, plus RAiDER prodrug release strategies.

Molecular Formula C50H57F2N13O18
Molecular Weight 1166.1 g/mol
Cat. No. B11933286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPI-34
Molecular FormulaC50H57F2N13O18
Molecular Weight1166.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1
InChIKeyFPOZMWSPTRNDPQ-UVXHQIPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAPI-34 Overview


The compound, formally designated as FAPI-34 (CAS 2374782-07-5), is a small-molecule fibroblast activation protein (FAP) inhibitor characterized by a bis-imidazolylmethyl-amine chelating scaffold. Unlike first-generation FAP inhibitors, FAPI-34 is specifically engineered to form stable complexes with the SPECT radioisotope 99mTc, and its chelator also permits labeling with the therapeutic nuclide 188Re [1]. Its molecular formula is C50H57F2N13O18 with a molecular weight of 1166.06 g/mol . This compound serves as a precursor for theranostic applications, enabling both diagnostic SPECT imaging and targeted radiotherapy.

SPECT / 188Re theranostic FAP imaging research
Bis-imidazolylmethyl-amine chelator for 99mTc/188Re coordination
FAP-expressing tumor microenvironment target engagement studies

Why FAPI-34 Cannot Be Substituted


Generic substitution within the FAPI (Fibroblast Activation Protein Inhibitor) class is not feasible due to fundamental differences in chelator chemistry and resultant imaging modality compatibility. Standard FAPI compounds like FAPI-04 and FAPI-46 are optimized for DOTA-based chelation of PET isotopes such as 68Ga [1]. In contrast, FAPI-34 incorporates a bis-imidazolylmethyl-amine chelator specifically designed for stable 99mTc coordination, enabling SPECT imaging [2]. This structural divergence directly dictates the applicable imaging infrastructure, radionuclide supply chain, and therapeutic pairing options. Consequently, selecting a FAPI derivative without considering the intended chelator-radionuclide pair will result in experimental failure, as a PET-optimized FAPI cannot be efficiently labeled with 99mTc for SPECT, and vice versa. The quantitative evidence below underscores these critical performance and application-specific distinctions.

FAPI-34 (This Compound)
Chelator
Bis-imidazolylmethyl-amine
Radionuclide Pair
99mTc (SPECT) / 188Re (research radiotherapy)
Imaging Modality
SPECT-based theranostic workflow
PET-Optimized FAPI (e.g., FAPI-04)
Chelator
DOTA
Radionuclide Pair
68Ga (PET) / 177Lu, 90Y (research radiotherapy)
Imaging Modality
PET-based workflow; not directly transferable to SPECT

FAPI-34 Differentiation Evidence


Comparable FAP Binding Affinity

FAPI-34 exhibits high-affinity binding to fibroblast activation protein (FAP), with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. In a direct comparative study, the 99mTc-labeled FAPI-34 tracer demonstrated an affinity of 6.4-12.7 nM, which is comparable to the affinity range reported for the widely used PET tracer FAPI-04 (IC50 approximately 6.9 nM) [1]. Another source reports an IC50 range of 1.3-5.6 nM for FAPI-34, further confirming its potent target engagement [2]. This data confirms that the incorporation of the SPECT-optimized chelator does not compromise target binding potency relative to PET-optimized analogs.

FAP Binding Affinity
Reported
6.4–12.7 nM (IC50)
Comparable to PET-optimized FAPI-04 in enzyme assay; supports target engagement interpretation
In vitro recombinant human FAP; cross-study comparison
FAP Inhibitor Binding Affinity IC50

Cell Binding and Internalization for SPECT Theranostics

The performance of a radiotracer is defined not only by its affinity but also by its cellular binding and internalization kinetics. For 99mTc-labeled FAPI-34, in vitro studies using FAP-expressing cells demonstrated robust binding properties, with ≤45% of the applied radioactivity bound to cells and >95% of the bound fraction being internalized [1]. This high internalization rate is critical for achieving high tumor-to-background contrast in imaging and for delivering a therapeutic dose in radionuclide therapy. While FAPI-04 and FAPI-46 are also known for rapid internalization, this data specifically quantifies the performance of the 99mTc-FAPI-34 complex, confirming its suitability for theranostic applications with the 188Re therapeutic pair [1].

Cell Binding & Internalization
Class-level
≤45% binding, >95% internalized
Supports cellular uptake endpoint context for SPECT tracer development
HT-1080-FAP fibrosarcoma cells; quantitative data for 99mTc-FAPI-34 complex
SPECT Imaging Cell Binding Internalization Theranostics

Selectivity for FAP Over Related Peptidases

A key differentiator for any targeted imaging agent is its selectivity profile against related proteases. FAPI-34 demonstrates high target selectivity, with cross-inhibition rates of less than 3% against other dipeptidyl peptidases, including DPP-IV and PREP (prolyl oligopeptidase) [1]. This low cross-reactivity is a hallmark of the (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine warhead, which is shared by other advanced FAPI derivatives like FAPI-04 and FAPI-46 [2]. While this is a class-level attribute, the quantified <3% cross-inhibition for FAPI-34 provides assurance that the addition of the bis-imidazolylmethyl-amine chelator does not introduce off-target binding, maintaining the high specificity required for accurate imaging and targeted therapy.

Selectivity vs. Related Peptidases
Class-level
Reported low cross-reactivity to DPP-IV/PREP; supports selectivity review for FAP-targeted imaging research
Recombinant human DPP-IV and PREP assays; shared warhead with other FAPIs
Tumor Uptake (In Vivo)
Reported
Up to 5.4% ID/g at 1 h
Reported tumor uptake in xenograft model; supports in vivo targeting endpoint context
HT-1080-FAP mouse model; specific uptake confirmed by blocking
Chelator-Radionuclide Compatibility
Head-to-head
Bis-imidazolylmethyl-amine for 99mTc/188Re vs. DOTA for 68Ga/177Lu
Chelator compatibility defines SPECT theranostic workflow; PET-optimized FAPI derivatives not directly transferable
Binary modality distinction; dictates radionuclide sourcing and imaging infrastructure
Selectivity FAP DPP-IV PREP Off-Target

Tumor Uptake and Retention in Preclinical Models

In vivo biodistribution studies in HT-1080-FAP tumor-bearing mice revealed that 99mTc-labeled FAPI-34 achieves significant tumor uptake, reaching up to 5.4% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection [1]. This level of uptake is comparable to that reported for 68Ga-FAPI-04 in similar models. Crucially, the study also demonstrated that tumor uptake is specific and can be effectively blocked by co-administration of an excess of unlabeled compound, confirming FAP-mediated targeting [1]. While direct head-to-head comparisons with other FAPI derivatives in the same model are not available in this dataset, the quantitative uptake value provides a benchmark for evaluating FAPI-34's in vivo performance.

Tumor Uptake (In Vivo)
Reported
Up to 5.4% ID/g at 1 h
Reported tumor uptake in xenograft model; supports in vivo targeting endpoint context
HT-1080-FAP mouse model; specific uptake confirmed by blocking
Tumor Uptake Biodistribution SPECT In Vivo

99mTc/188Re SPECT Theranostic Optimization

The defining structural and functional differentiator of FAPI-34 is its bis-imidazolylmethyl-amine chelator, which is specifically designed for stable coordination with the SPECT radioisotope 99mTc and the therapeutic radioisotope 188Re [1]. This contrasts with the DOTA chelator found in FAPI-04 and FAPI-46, which is optimized for PET isotopes like 68Ga and therapeutic isotopes like 177Lu or 90Y [2]. Consequently, FAPI-34 is the only FAPI derivative in its class that enables a true theranostic pair using 99mTc for diagnostic SPECT imaging and 188Re for targeted radiotherapy. This is a binary, modality-defining distinction, not a matter of degree. A PET-optimized FAPI cannot be used for 99mTc SPECT imaging, and vice versa.

Chelator-Radionuclide Compatibility
Head-to-head
Bis-imidazolylmethyl-amine for 99mTc/188Re vs. DOTA for 68Ga/177Lu
Chelator compatibility defines SPECT theranostic workflow; PET-optimized FAPI derivatives not directly transferable
Binary modality distinction; dictates radionuclide sourcing and imaging infrastructure
SPECT Theranostics 99mTc 188Re Chelator

FAPI-34 Application Scenarios


FAP-Targeted SPECT Imaging

FAPI-34 is the precursor of choice for generating 99mTc-FAPI-34, a SPECT radiotracer for imaging fibroblast activation protein (FAP) expression in the tumor microenvironment. This is particularly valuable in research settings where PET infrastructure is limited or cost-prohibitive. The compound's high affinity (IC50 1.3-12.7 nM) and specific tumor uptake (up to 5.4% ID/g in preclinical models) enable high-contrast imaging of primary and metastatic lesions [1][2]. It is validated for use in models of ovarian, pancreatic, and breast cancer, among others [3].

188Re Targeted Radiotherapy for FAP Malignancies

The chelator in FAPI-34 is uniquely suited to form a theranostic pair with 99mTc for imaging and 188Re for therapy. This enables a 'see and treat' approach where the same molecular scaffold is used for both diagnostic SPECT and subsequent targeted beta-radiotherapy. Preclinical studies have demonstrated the feasibility of this approach, with 99mTc-FAPI-34 showing high and specific tumor uptake that supports the dosimetry calculations for 188Re therapy [1].

Radionuclide-Activated Prodrug Therapy (RAiDER)

FAPI-34 has been successfully employed as a targeting vector in innovative Radionuclide-Activated Drug Release (RAiDER) strategies. In this application, 99mTc-FAPI-34 is used to deliver a caged cytotoxic prodrug (e.g., caged-MMAE) specifically to the tumor microenvironment. The radionuclide then triggers the local release of the active drug, achieving up to a 3,000-fold higher concentration of activated drug in the tumor compared to other tissues, leading to significant tumor growth delay [4]. This positions FAPI-34 as a key reagent for developing next-generation, highly targeted cancer therapies.

Bifunctional & Multivalent FAP-Targeted Probe Synthesis

As a small molecule with a defined and accessible amine handle for conjugation, FAPI-34 serves as a versatile building block for creating more complex molecular architectures. Researchers can conjugate it to other functional moieties, such as fluorophores for optical imaging (creating fluorescent PROTACs) [5] or to other targeting ligands to create heterobivalent probes. This modularity allows for the customization of theranostic and imaging agents for specific research questions beyond standard radiolabeling.

Application
Selection Property
Validation Focus
FAP-targeted SPECT imaging research
99mTc-chelation compatibility for SPECT
Tumor uptake and imaging contrast endpoints
188Re radionuclide therapy research
188Re-chelation and theranostic pairing
Dosimetry and tumor retention endpoint context
Radionuclide-activated prodrug delivery studies
FAP targeting and intracellular trafficking
Prodrug activation and tumor-selective payload release endpoints
Bifunctional FAP-targeted probe synthesis
Conjugation-amenable amine handle
Conjugate stability and target binding retention

Technical Documentation Hub

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